6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Vue d'ensemble

Description

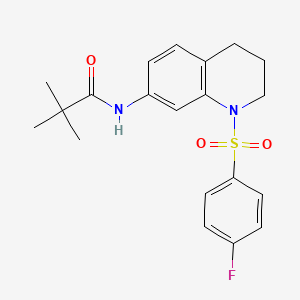

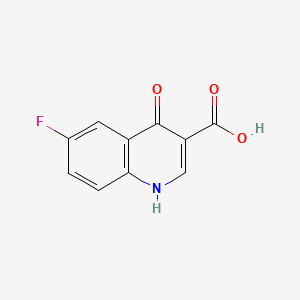

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is 1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in the preparation of 5-hydroxy-1,3-benzoxathiole derivatives, which exhibit biological activities such as juvenoid, insecticidal properties, and potential as synergists for both natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980). Additionally, this chemical scaffold has been utilized in reactions with organophosphorus compounds to produce novel routes to 1,2-benzisothiazole-3(2H)-thiones and other related compounds, showing the versatility of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one in synthetic organic chemistry (El‐Barbary, Clausen, & Lawesson, 1980).

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of compounds synthesized from 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. Studies show that derivatives synthesized through interactions with cycloalkanecarbaldehydes and active methylene nitriles exhibit higher antimicrobial activity than reference drugs, particularly against gram-positive strains. This suggests a promising pathway for the development of new antibiotics from this chemical class (Grygoriv et al., 2017).

Potential in Anticancer Research

Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases have been synthesized and evaluated for their potential as anticancer agents. The synthesis of these Schiff bases involves the nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to derivatives that exhibited promising cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new lead molecules in the fight against cancer (Chazin et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYJAGMAPKWBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)